Decyl palmitate chemical structure and properties
Decyl palmitate chemical structure and properties
An In-depth Technical Guide to Decyl Palmitate
Abstract: Decyl palmitate (C26H52O2) is a versatile wax ester synthesized from the esterification of palmitic acid and decyl alcohol. Its unique physicochemical properties, including a low melting point, excellent spreadability, and high lipophilicity, make it a valuable component in a wide range of applications, particularly in the cosmetic and pharmaceutical industries. This guide provides a comprehensive technical overview of decyl palmitate, covering its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores its functional roles as an emollient, occlusive agent, and lipid excipient in advanced drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Safety and toxicological data are also reviewed, establishing a complete profile for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
Decyl palmitate is the ester formed from the formal condensation of the carboxyl group of palmitic acid (hexadecanoic acid) with the hydroxyl group of decan-1-ol.[1][2] This structure imparts significant lipophilicity and desirable sensory characteristics.
-
IUPAC Name: decyl hexadecanoate[1]
-
Synonyms: Decyl palmitate, Hexadecanoic acid, decyl ester[3]
-
CAS Number: 42232-27-9[1]
The molecule consists of a 16-carbon saturated fatty acid (palmitate) linked via an ester bond to a 10-carbon fatty alcohol (decanol). This long, flexible, and non-polar structure is fundamental to its function as a skin-conditioning agent and emollient.
Caption: Chemical structure of decyl palmitate.
Physicochemical Properties
The physical and chemical properties of decyl palmitate are key to its utility in various formulations. It exists as a colorless viscous liquid at or near room temperature and is practically insoluble in water but soluble in alcohols and oils.[2][6] Its high lipophilicity is evidenced by a large estimated LogP value.
Table 1: Key Physicochemical Properties of Decyl Palmitate
| Property | Value | Reference(s) |
| Physical State | Colorless viscous liquid | [2] |
| Melting Point | 30 °C | [3][5] |
| Boiling Point | 438.7 °C at 760 mmHg | [3][5] |
| Density | ~0.86 - 0.9 g/cm³ | [3][5] |
| Refractive Index | 1.451 | [3][5] |
| Solubility in Water | 3.481 x 10⁻⁷ mg/L at 25 °C (estimated) | [6] |
| LogP (o/w) | 11.9 - 12.4 (estimated) | [3][5] |
| Flash Point | 225.6 °C | [5] |
The low melting point is particularly advantageous in topical formulations, allowing for a smooth, non-greasy feel upon application as it melts on contact with the skin. Its high LogP indicates extreme lipophilicity, making it an excellent solvent for other oily ingredients and a superb emollient for trapping moisture.
Synthesis and Manufacturing
Decyl palmitate is commercially produced through the esterification of palmitic acid and decyl alcohol. This reaction is typically catalyzed by an acid, such as sulfuric acid, or through enzymatic processes, which offer a more environmentally friendly "green" chemistry approach.
Caption: General workflow for the synthesis of decyl palmitate.
The causality behind this process lies in promoting the condensation reaction where water is eliminated. Heat is applied to increase the reaction rate, while a vacuum can be used to remove the water byproduct, driving the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle. Post-reaction, the mixture is neutralized, washed to remove the catalyst and unreacted acid, and then purified, often by vacuum distillation, to yield a high-purity product.
Analytical Characterization Techniques
Ensuring the identity, purity, and quality of decyl palmitate is critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Methods
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum of decyl palmitate provides a definitive fingerprint.[1] Key characteristic peaks include a strong carbonyl (C=O) stretching vibration from the ester group at approximately 1740 cm⁻¹, and strong C-H stretching vibrations from the long alkyl chains around 2850-2950 cm⁻¹. The absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the complete consumption of the starting alcohol and carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure.[1][7] In the ¹³C NMR spectrum, the carbonyl carbon of the ester appears around 174 ppm.[7] The carbons of the long alkyl chains produce a dense series of signals between approximately 14 and 34 ppm.[8]
Chromatographic Methods
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the gold standard for assessing the purity of decyl palmitate and quantifying any residual starting materials or byproducts.[1][9]
Exemplary Protocol: Purity Analysis by Gas Chromatography (GC-FID)
This protocol provides a self-validating system for the quantitative analysis of decyl palmitate purity.
-
Objective: To determine the purity of a decyl palmitate sample and quantify residual decyl alcohol and palmitic acid.
-
Materials:
-
Decyl palmitate sample
-
High-purity standards: Decyl palmitate, decyl alcohol, palmitic acid
-
Internal Standard (IS): Heptadecanoic acid or similar long-chain fatty acid not present in the sample.[10]
-
Solvent: Hexane or isooctane (GC grade)
-
Derivatizing agent (for palmitic acid): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[11]
-
-
Instrumentation:
-
Gas Chromatograph with FID detector.
-
Capillary Column: HP-5MS (30m x 0.25mm x 0.25µm) or equivalent non-polar column.[11]
-
-
Procedure:
-
Standard Preparation: Prepare a mixed stock solution containing known concentrations of decyl palmitate, decyl alcohol, palmitic acid, and the internal standard in hexane.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the decyl palmitate sample into a GC vial.
-
Add a known volume of the internal standard solution.
-
Add 100 µL of BSTFA to derivatize the free palmitic acid, making it volatile for GC analysis.[11][12] Cap the vial and heat at 60-70°C for 20 minutes.
-
Dilute with hexane to a final volume of 1 mL.
-
-
GC Conditions:
-
-
Validation & Analysis:
-
Run the standard mixture to determine the retention times and calculate response factors for each analyte relative to the internal standard.
-
Inject the prepared sample.
-
Identify peaks based on retention times.
-
Quantify the purity of decyl palmitate and the concentration of impurities by comparing peak areas against the internal standard and applying the calculated response factors. The use of an internal standard corrects for variations in injection volume, ensuring high precision and trustworthiness of the results.[13]
-
Applications in Pharmaceutical and Cosmetic Sciences
Decyl palmitate's primary functions in formulations are as a skin-conditioning agent, emollient, and occlusive.[6][14]
-
Emollient/Occlusive Agent: The long, saturated hydrocarbon chains give decyl palmitate its emollient properties, providing a smooth and soft feel to the skin. When applied, it forms a thin, non-greasy, hydrophobic film on the skin's surface. This film acts as an occlusive barrier, reducing transepidermal water loss (TEWL) and helping to keep the skin hydrated.[15] This is why it is a common ingredient in moisturizers, lotions, and sunscreens.[15]
-
Excipient in Drug Delivery: The lipophilic nature and low melting point of decyl palmitate make it an excellent lipid excipient for formulating lipid-based drug delivery systems. It is particularly useful in:
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): SLNs are colloidal carriers made from solid lipids, while NLCs are a modified version containing a blend of solid and liquid lipids. Decyl palmitate can be used as part of the lipid matrix in these systems.[16] Its function is to solubilize lipophilic active pharmaceutical ingredients (APIs), protect them from degradation, and facilitate their controlled release and penetration into the skin. The rationale for its use is that its low melting point can create a less-ordered crystalline structure in the nanoparticle, increasing drug loading capacity and preventing drug expulsion during storage.
-
Safety and Toxicology
Decyl palmitate has been thoroughly evaluated for safety in cosmetic applications. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of various alkyl esters, including decyl palmitate.[1][17]
-
Dermal Irritation and Sensitization: The CIR Expert Panel concluded that alkyl esters, including decyl palmitate, are safe in the present practices of use and concentration when formulated to be non-irritating.[1][16] They are generally considered to have a low potential for skin irritation or allergic contact dermatitis.[18][19]
-
Systemic Toxicity: Due to the large molecular size and high lipophilicity, dermal absorption is considered limited.[19] If absorbed, esterase enzymes in the skin are likely to hydrolyze decyl palmitate into its constituent parts: decyl alcohol and palmitic acid, both of which are readily metabolized.[20]
-
Environmental Fate: As an ester of a naturally occurring fatty acid and a simple fatty alcohol, decyl palmitate is expected to be biodegradable.[21]
Based on available data, decyl palmitate is not classified as a hazardous substance.[1][22]
Conclusion
Decyl palmitate is a high-performance wax ester with a well-characterized chemical profile and a strong safety record. Its molecular structure directly informs its functional properties, making it an effective emollient, occlusive agent, and solubilizer. For drug development professionals, its utility as a lipid excipient in advanced topical and transdermal delivery systems presents significant opportunities for formulating elegant and effective products with enhanced API stability and delivery. A thorough understanding of its physicochemical properties and analytical characterization is essential for its successful application.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98603, Decyl Palmitate. Available from: [Link]
-
precisionFDA (n.d.). DECYL PALMITATE. Available from: [Link]
-
Johnson, W., et al. (2015). Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. International Journal of Toxicology, 34(2_suppl), 5S-69S. Available from: [Link]
-
Ataman Kimya (n.d.). ISODECYL PALMITATE. Available from: [Link]
-
PubChemLite (n.d.). Decyl palmitate (C26H52O2). Available from: [Link]
-
The Good Scents Company (n.d.). decyl palmitate. Available from: [Link]
-
Scribd (n.d.). Safety Assessment of Alkyl Esters in Cosmetics. Available from: [Link]
-
Paula's Choice EU (n.d.). What is Decyl Palmitate?. Available from: [Link]
-
Solubility of Things (n.d.). Cetyl palmitate. Available from: [Link]
-
ChemicalDB (n.d.). DECYL PALMITATE. Available from: [Link]
-
ResearchGate (2015). Safety Assessment of Alkyl Esters as Used in Cosmetics. Available from: [Link]
-
Ataman Kimya (n.d.). CETYL PALMITATE. Available from: [Link]
-
EWG Skin Deep (n.d.). DECYL PALMITATE. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 110202, Lauryl Palmitate. Available from: [Link]
-
Alliance (2018). SAFETY ASSESSMENT. Available from: [Link]
-
Ilaria Bonaduce et al. (2015). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. UNIPI. Available from: [Link]
-
Fiume, M. M., et al. (2013). Safety Assessment of Decyl Glucoside and Other Alkyl Glucosides as Used in Cosmetics. International Journal of Toxicology, 32(5_suppl), 22S-48S. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75778, Stearyl Palmitate. Available from: [Link]
-
The Good Scents Company (n.d.). dodecylhexyldecyl palmitate. Available from: [Link]
-
Wikipedia (n.d.). Palmitic acid. Available from: [Link]
-
R. R. Wolfe et al. (1990). Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate. Journal of Chromatography B: Biomedical Sciences and Applications, 527(1), 1-7. Available from: [Link]
-
ResearchGate (2018). Development and Validation of a Gas Chromatography Method for Quantitative Analysis of Fatty Acids in Vegetable Oils. Available from: [Link]
-
ResearchGate (2021). 13C NMR spectrum of (a) PA and (b) MP. Available from: [Link]
-
A. Rajasekaran & Dharshan Unni (2020). A comprehensive review on gas chromatographic analysis of fatty acids in coconut oil. IAJPS, 07(04), 752-761. Available from: [Link]
-
MDPI (2021). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Available from: [Link]
-
Magritek (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Available from: [Link]
-
ResearchGate (2018). ¹³C ssNMR spectrum of the cellulose palmitate ester. Available from: [Link]
Sources
- 1. Decyl Palmitate | C26H52O2 | CID 98603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. decyl palmitate | 42232-27-9 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. GSRS [precision.fda.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. decyl palmitate, 42232-27-9 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. magritek.com [magritek.com]
- 9. Lauryl Palmitate | C28H56O2 | CID 110202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. iajps.com [iajps.com]
- 13. researchgate.net [researchgate.net]
- 14. paulaschoice-eu.com [paulaschoice-eu.com]
- 15. atamankimya.com [atamankimya.com]
- 16. researchgate.net [researchgate.net]
- 17. cir-safety.org [cir-safety.org]
- 18. ewg.org [ewg.org]
- 19. documents.alliancenational.co.uk [documents.alliancenational.co.uk]
- 20. pure.psu.edu [pure.psu.edu]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. scribd.com [scribd.com]
